



Application Note & Protocol: Synthesis of N-(2,3,4-Trimethoxybenzyl)propan-2-amine

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Compound of Interest		
Compound Name:	N-(2,3,4-	
	Trimethoxybenzyl)propan-2-amine	
Cat. No.:	B1270603	Get Quote

Audience: Researchers, scientists, and drug development professionals.

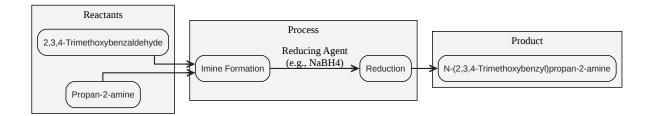
Introduction

N-(2,3,4-Trimethoxybenzyl)propan-2-amine is a secondary amine of interest in medicinal chemistry and drug discovery due to its structural relation to pharmacologically active compounds. This document provides a detailed experimental protocol for the synthesis of **N-(2,3,4-Trimethoxybenzyl)propan-2-amine** via a reductive amination pathway. The procedure involves the reaction of 2,3,4-trimethoxybenzaldehyde with propan-2-amine (isopropylamine) in the presence of a reducing agent. This method is a common and effective way to form C-N bonds.[1][2]

Chemical Reaction Scheme

The overall synthesis is a two-step, one-pot procedure. First, 2,3,4-trimethoxybenzaldehyde reacts with propan-2-amine to form a Schiff base (imine) intermediate. This intermediate is then reduced in situ to the target secondary amine, **N-(2,3,4-Trimethoxybenzyl)propan-2-amine**.





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Caption: Reaction scheme for the synthesis of N-(2,3,4-Trimethoxybenzyl)propan-2-amine.

Experimental Protocol

This protocol describes the synthesis of **N-(2,3,4-Trimethoxybenzyl)propan-2-amine** using sodium borohydride as the reducing agent.

Materials and Reagents

- 2,3,4-Trimethoxybenzaldehyde
- Propan-2-amine (Isopropylamine)
- Sodium Borohydride (NaBH₄)
- · Methanol (MeOH), anhydrous
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Round-bottom flask



- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Standard glassware for extraction and filtration

Procedure

- Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,3,4-trimethoxybenzaldehyde (1.0 eq) in anhydrous methanol (5 mL per mmol of aldehyde).
- Imine Formation: To the stirred solution, add propan-2-amine (1.5 eq) dropwise at room temperature. Stir the reaction mixture for 2 hours at room temperature to facilitate the formation of the imine intermediate.
- Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium borohydride (1.2 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.
- Reaction Completion: After the addition of sodium borohydride is complete, remove the ice
 bath and allow the reaction mixture to stir at room temperature for an additional 4-6 hours or
 until the reaction is complete (monitored by TLC).
- Workup:
 - Quench the reaction by slowly adding deionized water (10 mL).
 - Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
 - To the remaining aqueous residue, add dichloromethane (20 mL) and transfer the mixture to a separatory funnel.



- Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution
 (2 x 15 mL) and brine (1 x 15 mL).
- o Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Purification:
 - Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
 - If necessary, purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(2,3,4-Trimethoxybenzyl)propan-2-amine.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of N-(2,3,4-Trimethoxybenzyl)propan-2-amine.

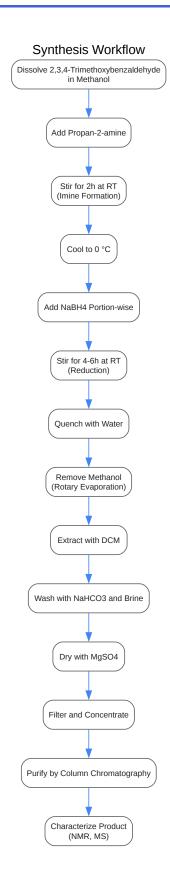


Parameter	Value	
Reactants		
2,3,4-Trimethoxybenzaldehyde	1.0 eq	
Propan-2-amine	1.5 eq	
Sodium Borohydride	1.2 eq	
Reaction Conditions		
Solvent	Anhydrous Methanol	
Imine Formation Time	2 hours	
Reduction Temperature	0 °C to Room Temperature	
Reduction Time	4-6 hours	
Product		
Yield	Expected: 70-90%	
Physical State	Expected: Oil or low-melting solid	
Purity (by HPLC/NMR)	>95% after purification	
Characterization Data		
¹ H NMR (CDCl ₃ , 400 MHz)	Expected shifts (ppm): δ 6.6-7.0 (Ar-H), 3.8-3.9 (OCH ₃), 3.7 (Ar-CH ₂), 2.8-3.0 (CH), 1.0-1.2 (CH ₃)	
¹³ C NMR (CDCl₃, 100 MHz)	Expected shifts (ppm): δ 140-155 (Ar-C), 110- 125 (Ar-CH), 60-62 (OCH ₃), 50-55 (Ar-CH ₂), 45- 50 (CH), 20-25 (CH ₃)	
Mass Spectrometry (ESI+)	Expected m/z: [M+H]+	

Experimental Workflow Visualization

The following diagram illustrates the workflow for the synthesis and purification of N-(2,3,4-Trimethoxybenzyl)propan-2-amine.





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 $\label{lem:caption:workflow} \textbf{Caption: Workflow diagram for the synthesis of \textbf{N-(2,3,4-Trimethoxybenzyl)propan-2-amine}.}$



Safety Precautions

- Handle all chemicals in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
- Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas.
 Add it slowly and in a controlled manner.
- Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.
- Consult the Safety Data Sheets (SDS) for all reagents before use.

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References

- 1. mdpi.com [mdpi.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
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